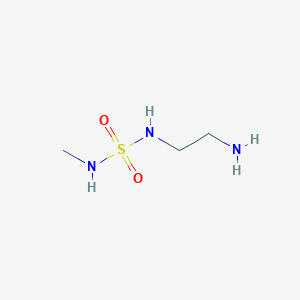

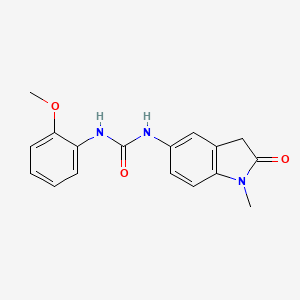

![molecular formula C18H15N5S B3013051 6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868969-11-3](/img/structure/B3013051.png)

6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives has been explored in various studies. One approach involves the condensation of an aryl methyl ketone with a 4-amino-1,2,4-triazole, followed by further condensation and ring closure to form the desired triazolopyridazine compounds . Another method reported the synthesis of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines, which are analogues of antiproliferative agents, indicating the versatility of the triazolopyridazine scaffold in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of triazolopyridazine derivatives has been elucidated using various spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations have been performed to compare theoretical and experimental values, providing insights into the electronic properties of these compounds, such as the HOMO-LUMO energy gap and global reactivity descriptors .

Chemical Reactions Analysis

The chemical behavior of triazolopyridazine derivatives includes their ability to undergo various reactions. For instance, the methylation of certain triazolopyridazine compounds under mild conditions has been described, leading to the formation of novel scaffolds with potential biological activity . Additionally, the interaction of these compounds with biological targets, such as tubulin, has been investigated, revealing their mode of action at the molecular level .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridazine derivatives are influenced by their molecular structure. The presence of substituents such as chloro groups and methylsulfanyl groups can affect the compound's reactivity and interaction with biological targets. For example, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine has been studied for its intermolecular interactions, including hydrogen bonding and rare C-Cl...cg interactions, which contribute to its crystal packing and stability .

Anxiolytic Activity Case Study

Some triazolopyridazine derivatives have shown promising results in tests predictive of anxiolytic activity, such as protection against pentylenetetrazole-induced convulsions and the thirsty rat conflict procedure. These compounds also inhibit [3H]diazepam binding, suggesting a potential mechanism of action similar to that of benzodiazepines .

Antitubulin Agents Case Study

The synthesis of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines has led to the discovery of compounds with moderate to potent antiproliferative activity. One such compound displayed highly active antiproliferative activity against various cancer cell lines and effectively inhibited tubulin polymerization, indicating its potential as an antitubulin agent .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Agents

Research in the field of cardiovascular agents has highlighted the synthesis and investigation of various heterocyclic systems, including 1,2,4-triazolo[1,5-a]pyrimidines, for their potential as cardiovascular agents due to their coronary vasodilating and antihypertensive activities. Although not directly studying the specific compound , these studies lay the groundwork for understanding the broader class of compounds' applications in cardiovascular health (Sato et al., 1980).

Crystal Structure Characterization and DFT Calculations

The synthesis, crystal structure characterization, density functional theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks of triazole pyridazine derivatives have been studied to understand their molecular structure and interactions. These compounds have shown considerable biological properties, such as anti-tumor and anti-inflammatory activities, indicating the importance of structural analysis in developing pharmaceutical applications (Sallam et al., 2021).

Antihistaminic Activity and Eosinophil Infiltration Inhibitors

A series of fused pyridazines have been synthesized and evaluated for antihistaminic activity and their inhibitory effect on eosinophil infiltration. This research suggests the potential of such compounds in treating conditions like allergic reactions by inhibiting eosinophil chemotaxis and showing potent antihistaminic activity without affecting central H(1) receptors significantly (Gyoten et al., 2003).

Anti-Diabetic Drug Development

Research on triazolo-pyridazine-6-yl-substituted piperazines has explored their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. This indicates a promising direction for the development of new anti-diabetic drugs based on the structural framework of triazolo-pyridazines (Bindu et al., 2019).

Antimicrobial and Insecticidal Activities

The synthesis of triazolothiadiazines and triazolothiadiazoles containing the 6-chloropyridin-3-yl methyl moiety has been carried out, with some compounds screened for their antibacterial and insecticidal activities. This research underscores the potential of such compounds in developing new antimicrobial agents (Holla et al., 2006).

Wirkmechanismus

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes.

Mode of Action

It is likely that the compound interacts with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to form specific interactions with different target receptors, potentially altering their function and leading to the observed pharmacological effects .

Biochemical Pathways

Given the wide range of pharmacological activities exhibited by similar compounds, it is likely that the compound affects multiple pathways . These could include pathways involved in inflammation, oxidative stress, viral replication, and cell proliferation, among others .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide valuable insights into the likely pharmacokinetic properties of the compound and their impact on its bioavailability .

Result of Action

Given the wide range of pharmacological activities exhibited by similar compounds, it is likely that the compound has multiple effects at the molecular and cellular level . These could include alterations in enzyme activity, changes in receptor signaling, and effects on cell proliferation and survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-[(2-methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5S/c1-13-5-2-3-6-15(13)12-24-17-9-8-16-20-21-18(23(16)22-17)14-7-4-10-19-11-14/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCNHBYGOWTSOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

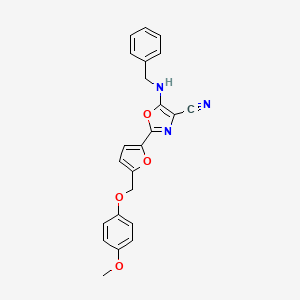

![2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3012970.png)

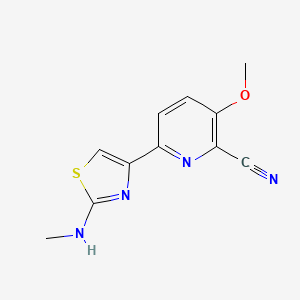

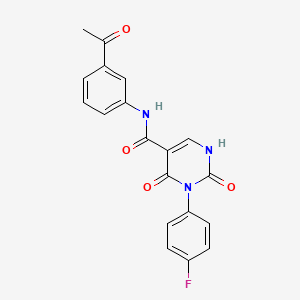

![2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B3012974.png)

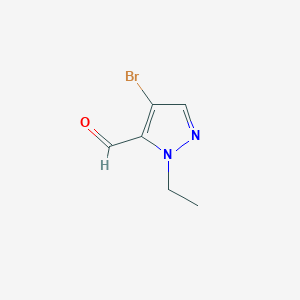

![Tert-butyl 2-amino-4,6-dihydro-5h-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B3012976.png)

![3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3012978.png)

![3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3012981.png)

![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B3012983.png)

![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B3012988.png)